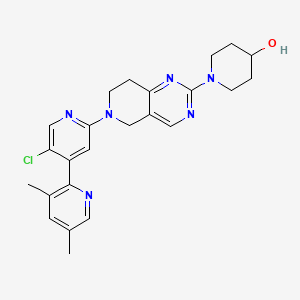
Smo-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smo-IN-4 is a potent and orally active smoothened antagonist with significant antitumor activity. It is primarily used in scientific research for its ability to inhibit the smoothened receptor, a key component in the Hedgehog signaling pathway. This pathway is crucial for embryonic development and has been implicated in various cancers when dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smo-IN-4 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a tetrahydropyrido[4,3-d]pyrimidine core, followed by functional group modifications to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Smo-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Scientific Research Applications
Smo-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of cell signaling and development.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those involving the Hedgehog pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the smoothened receptor.
Mechanism of Action
Smo-IN-4 exerts its effects by binding to the smoothened receptor, thereby inhibiting its activity. This inhibition disrupts the Hedgehog signaling pathway, which is essential for cell growth and differentiation. The compound specifically targets the smoothened receptor, preventing it from transmitting signals that promote tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Vismodegib: Another smoothened antagonist used in cancer therapy.
Sonidegib: Similar to vismodegib, used for treating basal cell carcinoma.
Cyclopamine: A natural product that inhibits the smoothened receptor.
Uniqueness of Smo-IN-4
This compound stands out due to its high potency and oral bioavailability. It has shown significant antitumor activity in preclinical studies, making it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C24H27ClN6O |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
1-[6-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C24H27ClN6O/c1-15-9-16(2)23(27-11-15)19-10-22(26-13-20(19)25)31-8-5-21-17(14-31)12-28-24(29-21)30-6-3-18(32)4-7-30/h9-13,18,32H,3-8,14H2,1-2H3 |
InChI Key |
BVTMKVMHASHMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCC4=NC(=NC=C4C3)N5CCC(CC5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















